(R)-Imazapyr
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Overview
Description
(R)-imazapyr is a 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid that has R configuration. It is a conjugate acid of a this compound(1-). It is an enantiomer of a (S)-imazapyr.
Scientific Research Applications
Enantioselective Effects on Plant Metabolism and Microbial Communities (R)-Imazapyr (R-IM) and its enantiomer have been found to exert varying effects on plant growth, metabolism, and the microbial communities associated with plants. Studies have shown that R-IM can significantly inhibit photosynthetic efficiency in Arabidopsis thaliana, alter subcellular structure, and lead to the accumulation of sugars and pathogenic bacteria on leaf surfaces. These findings are significant in understanding the ecological impact of pesticide residues in soil and the potential risks associated with their use in agriculture (Zhao et al., 2020).
Enantioselective Toxicity in Rice Research has revealed that R-IM exhibits stronger toxicity in rice compared to its enantiomer, primarily by inhibiting acetolactate synthase (ALS) activity more effectively. This inhibition leads to reduced synthesis of branched-chain amino acids (BCAAs) and alterations in other amino acids. R-IM also affects gene transcription in numerous metabolic pathways including amino acid metabolism, photosynthesis, starch, and sugar metabolism, showcasing its broad impact on plant physiology and development (Qian et al., 2011).
Impact on Root Proteome and Biochemical Pathways Exposure of Arabidopsis thaliana to R-IM has been shown to cause substantial changes in the root proteome, affecting key biochemical pathways. The study highlighted the complex toxicity mechanisms of selective herbicides on plants, extending beyond the inhibition of ALS and impacting multiple other pathways including BCAA catabolism, sugar and starch metabolism, and the structure of root cell walls (Qian et al., 2015).
Effects on Chlorophyll Synthesis and Photosynthesis Research indicates that R-IM exhibits stronger inhibitory effects on chlorophyll synthesis and photosynthesis in Arabidopsis thaliana compared to its enantiomer. Specifically, R-IM impedes the transcription of genes involved in these processes more than S-IM, which can significantly affect plant growth and development (Qian et al., 2013).
Herbicide Resistance and Agricultural Practices Studies have also investigated the persistence and herbicide resistance in various plants. For instance, a biotype of Aster squamatus exhibited resistance to the ALS-inhibiting herbicide imazapyr after prolonged exposure, highlighting the potential for resistance development and its implications for agricultural practices (Osuna et al., 2003).
Properties
CAS No. |
221321-45-5 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)/t13-/m1/s1 |
InChI Key |
CLQMBPJKHLGMQK-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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